Rhodamine 6G perchlorate

Descripción general

Descripción

Rhodamine 6G perchlorate: is a synthetic organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine 6G perchlorate typically involves a multi-step process. The starting materials are carefully selected to ensure the desired chemical structure is achieved. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and advanced purification techniques. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. The use of automated systems and high-throughput screening methods enhances the efficiency of production.

Análisis De Reacciones Químicas

Types of Reactions: Rhodamine 6G perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Fluorescence Microscopy and Imaging

Overview:

Rhodamine 6G perchlorate is predominantly used in fluorescence microscopy due to its high quantum yield and stability. It emits light in the green spectrum, making it suitable for imaging biological specimens.

Case Study:

A study demonstrated the use of Rhodamine 6G in imaging live cells, where it was incorporated into lipid membranes. The dye's fluorescence allowed researchers to visualize cellular processes in real-time, providing insights into membrane dynamics and cellular interactions .

Flow Cytometry

Overview:

This dye is frequently employed in flow cytometry for cell sorting and analysis. Its fluorescent properties enable the detection of specific cell populations based on their fluorescence intensity.

Application Example:

In a recent application, Rhodamine 6G was used to label antibodies in immunological assays, allowing for the precise identification of immune cell subtypes . The high sensitivity of flow cytometry combined with the dye's fluorescence facilitated the analysis of complex biological samples.

Analytical Chemistry

Overview:

this compound is utilized in various analytical methods, including spectrophotometry and chromatography, for detecting trace amounts of substances.

Methodology:

A novel method involving direct immersion single-drop microextraction was developed to quantify Rhodamine 6G concentrations in water samples. This technique showed high sensitivity with a detection limit of 3.4 nM and was successfully applied to environmental monitoring .

| Analytical Method | Detection Limit (nM) | Sample Type |

|---|---|---|

| Spectrophotometry | 3.4 | Water samples |

| HPLC | Not specified | Various environmental samples |

Biological Sensing

Overview:

this compound can be integrated with nanomaterials to create biosensors for detecting biomolecules.

Case Study:

Research has shown that Rhodamine 6G can form nanoclusters when combined with gold nanoparticles. This combination enhances the sensitivity of biosensors used for detecting cancer biomarkers, demonstrating significant potential for early diagnosis .

Photothermal Therapy

Overview:

The dye's ability to convert light into heat makes it a candidate for photothermal therapy applications in cancer treatment.

Research Findings:

In experimental setups, Rhodamine 6G was incorporated into silica nanoparticles and subjected to laser irradiation. The resulting heat generation effectively induced apoptosis in cancer cells, showcasing its therapeutic potential .

Environmental Monitoring

Overview:

Due to its toxicity, monitoring Rhodamine 6G levels in water sources is crucial for environmental safety.

Methodology:

Analytical techniques employing Rhodamine 6G have been developed for detecting illegal use in food products and cosmetics. These methods are vital for ensuring compliance with health regulations due to the dye's carcinogenic properties .

Mecanismo De Acción

The mechanism of action of Rhodamine 6G perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparación Con Compuestos Similares

- Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate

- Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, tungstate

Uniqueness: Compared to similar compounds, Rhodamine 6G perchlorate exhibits unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in applications where precision and reliability are crucial.

Actividad Biológica

Rhodamine 6G perchlorate (Rh6G) is a synthetic dye belonging to the rhodamine family, characterized by its vibrant fluorescence and extensive applications in various fields, including biotechnology and analytical chemistry. This article delves into the biological activity of this compound, exploring its properties, potential applications, and associated health risks.

This compound has the chemical formula and is typically found as red crystalline solids. It exhibits high solubility in organic solvents and moderate solubility in water, making it a versatile compound for various applications. The dye has a maximum absorption wavelength () around 528 nm and emits fluorescence at approximately 590 nm, which is crucial for its use in fluorescence microscopy and other imaging techniques .

Biological Applications

Fluorescence Microscopy and Flow Cytometry

this compound is widely utilized in fluorescence microscopy and flow cytometry due to its high quantum yield (0.95) and photostability. These properties allow for effective tracking of biological processes at the cellular level . The dye's ability to fluoresce enables researchers to visualize cellular structures and dynamics, making it invaluable in biological research.

Drug Delivery Systems

Recent studies have explored the encapsulation of this compound within mesoporous silica nanoparticles for targeted drug delivery applications. This approach enhances the stability of the dye while providing a platform for delivering therapeutic agents, potentially improving treatment efficacy against diseases such as cancer .

Toxicological Considerations

Despite its utility, this compound poses significant health risks due to its carcinogenic and mutagenic properties. The U.S. Food and Drug Administration (FDA) has prohibited its use in food, pharmaceuticals, and cosmetics due to these risks. Exposure to this dye can lead to skin irritation, respiratory issues, and potential long-term health effects from chronic exposure .

Study on Environmental Impact

A study conducted on water contamination revealed that Rhodamine dyes could significantly affect aquatic ecosystems. The presence of Rhodamine 6G in water sources was linked to adverse effects on aquatic life, prompting calls for stringent monitoring of dye levels in environmental samples .

In Vitro Studies

Research involving human cell lines has demonstrated that exposure to Rhodamine 6G can induce oxidative stress, leading to cell apoptosis. These findings underscore the importance of understanding the biological impacts of this compound in both laboratory settings and potential environmental exposures .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | |

| Maximum Absorption | 528 nm |

| Fluorescence Emission | ~590 nm |

| Applications | Fluorescence microscopy, drug delivery |

| Health Risks | Carcinogenic, mutagenic; skin/eye irritation |

| Environmental Impact | Toxic to aquatic life |

Propiedades

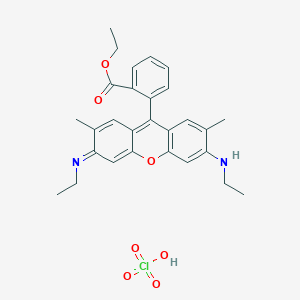

IUPAC Name |

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.ClHO4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAFVOZRAUFNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

989-38-8 (Parent) | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4065365 | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-28-9 | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.